
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction with Serotonin Receptors
The compound has been identified as a potent and selective antagonist of 5-HT1A receptors. Studies have demonstrated its ability to inhibit the firing of serotonin-containing neurons, suggesting its potential application in neuroscience research and therapeutic interventions for disorders involving serotonin dysregulation (Craven, Grahame-Smith, & Newberry, 1994).
Cytotoxicity and Anticancer Potential
Research on derivatives of the compound has shown cytotoxic activity against cancer cell lines, indicating its potential application in cancer therapy. Synthesis and characterization of related compounds have demonstrated inhibitory effects on Ehrlich Ascites Carcinoma (EAC) cells, suggesting a promising avenue for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Radioligand Development for Imaging
The compound's derivatives have been evaluated as radioligands for positron emission tomography (PET), targeting 5-HT1A receptors. These studies highlight its utility in neuroimaging to investigate psychiatric and neurological disorders, offering insights into receptor distribution and function in the brain (Hume et al., 1994).
Antihyperglycemic Activity
Compounds structurally related to N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)cyclopropanecarboxamide have been explored for their antidiabetic properties. The development of benzamide derivatives, for instance, has led to the identification of molecules with significant activity against diabetes mellitus, showcasing the compound's relevance in metabolic disorder research (Nomura et al., 1999).
Antimicrobial and Antioxidant Studies
The compound and its derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating its potential in the development of new antimicrobial agents with added antioxidant properties. This research contributes to the ongoing search for novel compounds that can effectively combat microbial infections while mitigating oxidative stress (Raghavendra et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been involved in the formation of isoxazolidine derivatives through 1,3-dipolar cycloaddition reactions .
Pharmacokinetics
Similar compounds have shown rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Similar compounds have been known to afford the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Propriétés
IUPAC Name |
N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-6-4-11(5-7-12)17-9-13(21-15(17)19)8-16-14(18)10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPOMHWEUUYGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
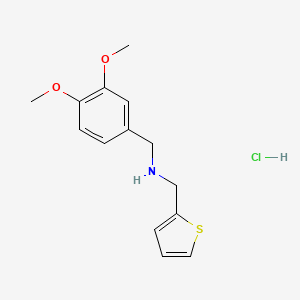
![N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2890885.png)
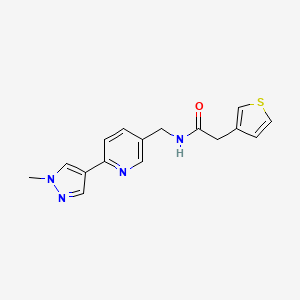
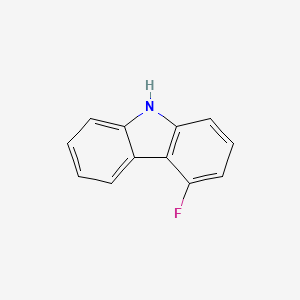
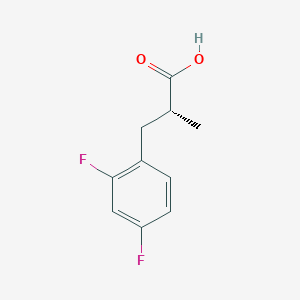
![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

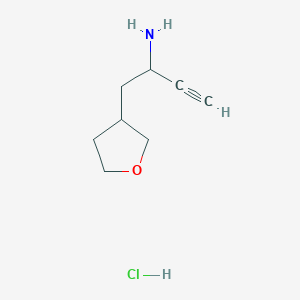
![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)

![6-(Tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2890904.png)
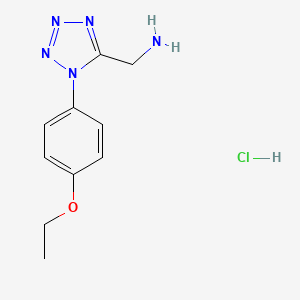
![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)
